1-Naphthamide

Catalog No.
S567656
CAS No.
2243-81-4
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthamide

CAS Number

2243-81-4

Product Name

1-Naphthamide

IUPAC Name

naphthalene-1-carboxamide

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13)

InChI Key

RMHJJUOPOWPRBP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N

solubility

25.7 [ug/mL]

Synonyms

1-naphthylamide, 2-naphthylamide, beta-naphthylamide

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N

The exact mass of the compound 1-Naphthamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Naphthamide is a primary amide derivative of naphthalene, characterized by a carboxamide group at the C1 position of the naphthalene ring. This specific substitution pattern defines its utility as a rigid, planar building block in organic synthesis and materials science. It serves as a well-established precursor for producing dyes, agrochemicals, and other functional organic molecules. Its fundamental properties, including thermal behavior and molecular recognition capabilities, are dictated by the interplay between the bulky, aromatic naphthyl group and the hydrogen-bonding amide moiety.

Substituting 1-Naphthamide with its positional isomer, 2-Naphthamide, or a simpler analog like Benzamide, frequently leads to process failure or suboptimal performance. The C1-position of the amide group imparts distinct steric and electronic properties that govern intermolecular interactions, crystal packing, and reactivity. These differences are not trivial; they directly translate to measurable changes in melting point, solubility, photophysical characteristics, and suitability as a synthon in supramolecular chemistry. For applications requiring specific regiospecific outcomes, such as the synthesis of certain dyes or agrochemicals like Carbaryl precursors, using any isomer other than 1-Naphthamide will result in the incorrect final product.

Distinct Solid-State Structure: Predictable Dimer Formation vs. Chain Assembly in Isomer

The procurement of 1-Naphthamide is justified for applications in crystal engineering where predictable, self-contained hydrogen-bonding motifs are required. X-ray diffraction studies confirm that 1-Naphthamide molecules assemble into well-defined centrosymmetric dimers through N-H···O hydrogen bonds, forming a discrete R2,2(8) graph-set motif. In direct contrast, its isomer 2-Naphthamide does not form these dimers, instead assembling into one-dimensional chains (catemers). This fundamental difference in supramolecular assembly makes the two isomers non-interchangeable for designing crystalline materials with targeted network topologies.

Evidence DimensionHydrogen-Bonding Motif in Solid State
Target Compound DataForms discrete, centrosymmetric R2,2(8) dimers
Comparator Or Baseline2-Naphthamide: Forms 1D chains (catemers)
Quantified DifferenceQualitatively different supramolecular synthons (dimer vs. chain)
ConditionsSingle-crystal X-ray diffraction

This structural divergence dictates all solid-state properties, making 1-Naphthamide a specific and non-interchangeable building block for designing functional co-crystals and organic materials.

Elevated Thermal Stability Compared to Common Aromatic Amide Analogs

For processes requiring high-temperature melt processing or formulation, 1-Naphthamide offers a significant thermal stability advantage over its simpler analog, Benzamide, and a modest advantage over its 2-isomer. The melting point of 1-Naphthamide is consistently reported in the range of 204-210 °C. This is substantially higher than that of Benzamide (~130 °C) and moderately higher than 2-Naphthamide (~192 °C). This higher melting point, a direct consequence of its efficient crystal packing, allows for a wider processing window and greater stability in high-temperature applications.

Evidence DimensionMelting Point (°C)
Target Compound Data204–210 °C
Comparator Or BaselineBenzamide: ~130 °C; 2-Naphthamide: ~192 °C
Quantified Difference~74-80 °C higher than Benzamide; ~12-18 °C higher than 2-Naphthamide
ConditionsStandard atmospheric pressure

The higher melting point provides a tangible benefit in thermal processing, reducing the risk of premature decomposition or phase change compared to more common, lower-melting amide building blocks.

Regiospecific Precursor for Industrially Relevant Amines and Dyes

1-Naphthamide is an essential precursor for the synthesis of 1-naphthylamine, an intermediate that cannot be efficiently accessed from other naphthalene isomers for this purpose. 1-Naphthylamine is a key starting material for producing various azo dyes and the important insecticide Carbaryl (via 1-naphthol). The Hofmann rearrangement of 1-Naphthamide provides a direct synthetic route to 1-naphthylamine. Attempting this synthesis with 2-Naphthamide would yield the incorrect and non-functional 2-naphthylamine isomer. Therefore, for these established industrial synthesis pathways, the procurement of the C1-isomer is an absolute requirement.

Evidence DimensionSynthetic Product
Target Compound DataYields 1-Naphthylamine (precursor to Carbaryl, specific azo dyes)
Comparator Or Baseline2-Naphthamide yields 2-Naphthylamine (different applications)
Quantified DifferenceLeads to a different, non-interchangeable chemical intermediate
ConditionsHofmann rearrangement or similar synthetic transformations

This ensures the correct final product in multi-step industrial syntheses where downstream molecular geometry is critical for performance, making isomer purity a key procurement checkpoint.

Design of Crystalline Materials with Predictable Architectures

For researchers in materials science and crystal engineering, 1-Naphthamide's confirmed tendency to form robust R2,2(8) hydrogen-bonded dimers makes it the specified choice over its 2-isomer when designing co-crystals, metal-organic frameworks (MOFs), and other solid-state assemblies where this specific supramolecular synthon is required for building the target architecture.

Synthesis of High-Performance Agrochemicals and Dyes

In industrial organic synthesis, 1-Naphthamide is the necessary starting material for established pathways leading to 1-substituted naphthalene derivatives. Its use is non-negotiable for producing the insecticide Carbaryl (via the 1-naphthol intermediate) and specific azo dyes that rely on the 1-naphthylamine core for their chromophoric properties.

Development of Thermally Stable Organic Electronics and Formulations

For applications requiring robust thermal properties, such as polymer additives, organic electronic components, or melt-processed formulations, 1-Naphthamide provides a higher thermal budget than Benzamide. Its melting point of over 200 °C ensures stability during processing steps where simpler analogs would degrade or melt.

XLogP3

2.4

LogP

1.88 (LogP)

Melting Point

205.8 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2243-81-4

Wikipedia

1-Naphthalenecarboxamide

Dates

Last modified: 08-15-2023

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